molecular formula C10H7ClF3NO2 B6353832 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride CAS No. 1173061-68-1

5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B6353832
CAS No.: 1173061-68-1
M. Wt: 265.61 g/mol
InChI Key: KNQUPRWVMZFHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group attached to the indole ring enhances the compound’s stability and bioavailability, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride typically involves the introduction of a trifluoromethyl group to the indole ring. One common method is the Fischer indole synthesis , where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole nucleus. The trifluoromethyl group can be introduced through electrophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .

Medicine: The compound’s ability to interact with biological targets has led to its investigation as a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses .

Comparison with Similar Compounds

  • 5-Fluoro-1H-indole-2-carboxylic acid
  • 5-Chloro-1H-indole-2-carboxylic acid
  • 5-Bromo-1H-indole-2-carboxylic acid

Comparison: Compared to these similar compounds, 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a more potent and versatile molecule for various applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2.ClH/c11-10(12,13)6-1-2-7-5(3-6)4-8(14-7)9(15)16;/h1-4,14H,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUPRWVMZFHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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